molecular formula C17H16BrNO3 B11536930 methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11536930
M. Wt: 362.2 g/mol
InChI Key: KREXLNNZGTWYOU-UVTDQMKNSA-N
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Description

Methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Alkylation: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and prop-2-en-1-yl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom on the benzylidene group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the major products.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4Z)-4-(benzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl (4Z)-4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Methyl (4Z)-4-(3-bromobenzylidene)-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to the specific position of the bromine atom on the benzylidene group, which can influence its reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets and varied applications in research and industry.

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

methyl (4Z)-4-[(3-bromophenyl)methylidene]-2-methyl-5-oxo-1-prop-2-enylpyrrole-3-carboxylate

InChI

InChI=1S/C17H16BrNO3/c1-4-8-19-11(2)15(17(21)22-3)14(16(19)20)10-12-6-5-7-13(18)9-12/h4-7,9-10H,1,8H2,2-3H3/b14-10-

InChI Key

KREXLNNZGTWYOU-UVTDQMKNSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)Br)/C(=O)N1CC=C)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)Br)C(=O)N1CC=C)C(=O)OC

Origin of Product

United States

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